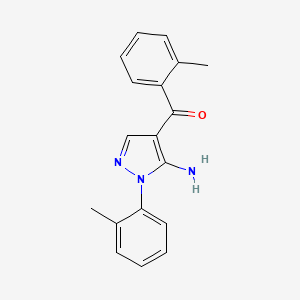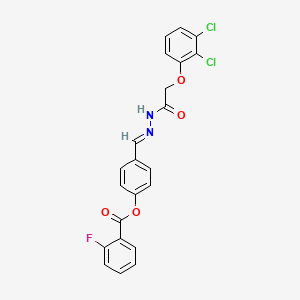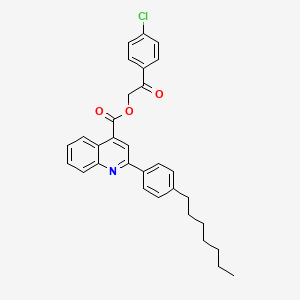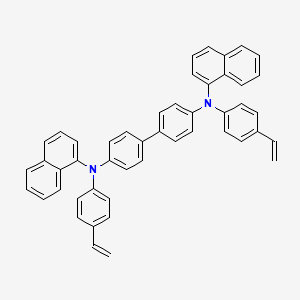
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an amino group and two o-tolyl groups attached to the pyrazole ring, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with o-tolyl groups.
Methanone Formation: The final step involves the formation of the methanone group, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Pyrazole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties could make it valuable in various applications.
Mechanism of Action
The mechanism of action of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
3,5-Dimethylpyrazole: A simpler pyrazole compound with methyl groups.
4-Aminoantipyrine: A pyrazole derivative with an amino group and a phenyl group.
Uniqueness
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(o-tolyl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its dual o-tolyl groups and amino group make it a versatile compound for various applications.
Properties
CAS No. |
618091-75-1 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
[5-amino-1-(2-methylphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C18H17N3O/c1-12-7-3-5-9-14(12)17(22)15-11-20-21(18(15)19)16-10-6-4-8-13(16)2/h3-11H,19H2,1-2H3 |
InChI Key |
VYKPITMHNIYJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)


![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
